2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C18H18N4OS and a molecular weight of 338.434 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which stabilize its structure and enhance its reactivity . These interactions enable the compound to bind to biological molecules, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde (2-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 5-Bromo-2-hydroxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and π-π stacking interactions makes it particularly interesting for research and industrial applications.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(E)-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H18N4OS/c1-11-20-17(22-19-10-12-6-2-4-8-14(12)23)16-13-7-3-5-9-15(13)24-18(16)21-11/h2,4,6,8,10,23H,3,5,7,9H2,1H3,(H,20,21,22)/b19-10+ |
InChI Key |
BTWMZCOMEHBGTO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.